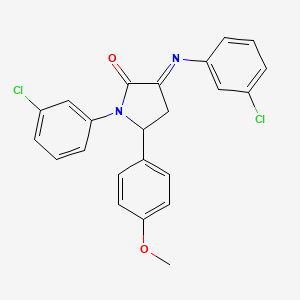
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes chlorophenyl and methoxyphenyl groups attached to a pyrrolidinone core
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of chlorophenyl and methoxyphenyl groups. Similar compounds include:
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrrolidin-2-one: Lacks the imino group, resulting in different reactivity and applications.
1-(3-Chlorophenyl)-3-(3-chlorophenyl)pyrrolidin-2-one:
1-(4-Methoxyphenyl)-3-(3-chlorophenyl)pyrrolidin-2-one: The position of the methoxy group influences its reactivity and interactions.
Properties
CAS No. |
5462-65-7 |
|---|---|
Molecular Formula |
C23H18Cl2N2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-29-20-10-8-15(9-11-20)22-14-21(26-18-6-2-4-16(24)12-18)23(28)27(22)19-7-3-5-17(25)13-19/h2-13,22H,14H2,1H3 |
InChI Key |
SPBGJDSPDBEMTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC(=CC=C3)Cl)C(=O)N2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















